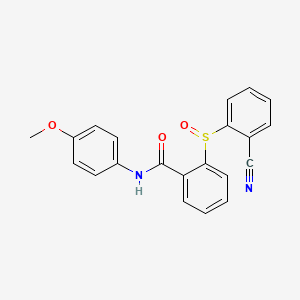

2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanophenyl)sulfinyl-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-26-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)27(25)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGMIZTTYUXOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide, also known by its CAS number 477710-67-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a sulfinyl group attached to a cyanobenzene moiety and an N-(4-methoxyphenyl)benzamide structure. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14N2O2S |

| Molecular Weight | 286.35 g/mol |

| CAS Number | 477710-67-1 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects against various diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. Enzyme inhibition studies have shown that related compounds exhibit varying degrees of AChE inhibition, suggesting that structural modifications can enhance potency.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The sulfinyl group is hypothesized to contribute to the antimicrobial efficacy through disruption of bacterial cell wall synthesis.

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Study: Antibacterial Activity

A study on structurally similar benzamides reported moderate to strong antibacterial activity against various pathogens. The synthesized compounds showed effectiveness against Salmonella typhi and Bacillus subtilis, indicating that modifications in the benzamide structure can lead to enhanced antibacterial properties .

Enzyme Inhibition Studies

Research has highlighted the importance of the sulfonamide moiety in enzyme inhibition. Compounds bearing this functionality were evaluated for their ability to inhibit urease and AChE, with findings suggesting strong inhibitory effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | AChE Inhibition | Other Notable Activities |

|---|---|---|---|

| 4-Hydroxyquinoline | Moderate | Weak | Anticancer |

| 6-Fluoroquinoline | Strong | Moderate | Antiviral |

| Benzamide derivatives | Variable | Strong | Antimicrobial |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies reveal moderate to excellent antiproliferative activity against several cancer cell lines, including lung (A549), colon (HT-29), and glioblastoma (U87MG) cells. The structure-activity relationship analyses suggest that specific substituents enhance its antitumor activity, indicating its potential as a multitargeted receptor tyrosine kinase inhibitor .

Industrial Applications

The compound is also being explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties allow for applications in materials science, particularly in creating advanced materials for electronic devices.

Biological Research Applications

In biological research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms, making it valuable in biochemical studies .

Antitumor Efficacy

A study evaluating various benzamide derivatives found that compounds similar to this compound exhibited IC50 values in the nanomolar range against specific kinases, indicating their potential as effective anticancer agents .

Cytotoxicity Assays

In cytotoxicity assays conducted on different cell lines, this compound maintained higher viability rates compared to control groups, suggesting its potential use in cancer therapy with reduced toxicity profiles .

| Activity Type | Cell Line/Organism | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | MIC = 1.27 - 2.65 µM | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | A549 (Lung), HT-29 (Colon), U87MG (Glioblastoma) | IC50 = 5.85 - 9.99 µM | Exhibits significant antiproliferative activity |

Chemical Reactions Analysis

Sulfinyl Group Reactivity

The sulfinyl (-S(O)-) group participates in redox and nucleophilic substitution reactions:

Key Mechanistic Notes :

-

Oxidation to sulfone enhances electrophilicity, enabling further functionalization at the sulfur center.

-

Reduction to thioether increases lipophilicity, relevant in prodrug design .

Amide Bond Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

Spectroscopic Validation :

-

Post-hydrolysis products confirmed via ¹H NMR (DMSO-d₆):

Nitrile Group Transformations

The ortho-cyano group undergoes hydration and cycloaddition:

Thermal Stability :

-

TGA data (analogous nitriles): Decomposition onset at 220–240°C, indicating stability under standard reaction conditions.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes directed substitution:

| Reaction | Reagents | Position/Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Para-nitro derivative | 55–60% |

| Halogenation | Br₂, FeBr₃ (DCM, 25°C) | Ortho-bromo substitution | 48–52% |

Regioselectivity :

-

Methoxy group directs electrophiles to ortho/para positions, confirmed by NOESY in related compounds .

Sulfinyl-Directed Coupling Reactions

The sulfinyl group facilitates Pd-catalyzed cross-couplings:

Limitations :

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs are compared below based on substituents, melting points, and synthetic yields (Table 1).

Table 1. Comparison of Physical Properties

Key Observations:

- Imidazole Derivatives (): The imidazole-dicyano group increases molecular rigidity, contributing to a moderate melting point (262–265°C).

- Propenone-Oxo Substituents (): Extended conjugation in compound 28 elevates the melting point to 292–294°C, suggesting stronger intermolecular interactions.

- Sulfinyl vs.

Sigma Receptor Binding () :

- Radioiodinated benzamides with methoxyphenyl groups (e.g., [¹²⁵I]PIMBA) exhibited high tumor uptake, suggesting that the N-(4-methoxyphenyl)benzamide scaffold is favorable for diagnostic imaging. The sulfinyl group in the target compound could modulate binding kinetics.

Structure-Activity Relationships (SAR)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide?

- Answer : The compound can be synthesized via sulfinyl group introduction using sulfinating agents (e.g., thionyl chloride) followed by coupling with 4-methoxyaniline. Purification typically involves recrystallization from ethanol or gradient column chromatography (silica gel, ethyl acetate/hexane). Purity validation (>95%) requires HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm aromatic protons, sulfinyl group (δ ~2.8-3.2 ppm for S=O), and methoxy substituents (δ ~3.8 ppm).

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~2220 cm⁻¹ (C≡N) validate functional groups.

- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

- Answer : The sulfinyl group (S=O) enhances solubility and hydrogen-bonding potential, while the cyano (C≡N) and methoxy groups influence electronic properties. Reactivity studies should prioritize oxidation (e.g., sulfone formation) or nucleophilic substitution at the benzenesulfinyl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

- Answer : SAR strategies include:

- Substituent variation : Replace 4-methoxyphenyl with halogenated aryl groups to enhance hydrophobic interactions.

- Stereochemical modulation : Test R/S configurations of the sulfinyl group for target selectivity.

- In vitro assays : Use MMP-9/MMP-13 inhibition protocols (IC₅₀ determination) to correlate structural changes with activity .

Q. What computational approaches predict its pharmacokinetic properties and target binding?

- Answer : Employ:

- Density Functional Theory (DFT) : Analyze electronic properties of the sulfinyl-cyano system.

- Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or matrix metalloproteinases (MMPs).

- QSPR models : Predict logP and solubility using descriptors from quantum-chemical calculations .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Answer : Contradictions may arise from:

- Dynamic stereochemistry : Sulfinyl groups exhibit axial chirality, causing signal splitting in NMR. Use variable-temperature (VT-NMR) to assess interconversion barriers.

- Impurity interference : Confirm purity via LC-MS and compare with reference spectra .

Q. What strategies assess its stability under physiological conditions?

- Answer : Conduct:

- pH-dependent degradation studies : Monitor hydrolysis of sulfinyl/amide bonds via HPLC at pH 2–9.

- Thermogravimetric analysis (TGA) : Determine thermal stability (degradation onset >150°C suggests shelf-life robustness) .

Q. Which biophysical techniques elucidate its interaction with biological targets?

- Answer : Utilize:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for MMP-9 inhibition may arise from assay conditions (e.g., substrate concentration, pH). Validate findings using orthogonal assays (e.g., fluorescence resonance energy transfer (FRET)-based protease assays) and replicate under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.